Butyl[1-(5-methylfuran-2-YL)ethyl]amine
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Overview
Description
Butyl[1-(5-methylfuran-2-YL)ethyl]amine is a chemical compound with the molecular formula C11H19NO and a molecular weight of 181.28 g/mol . It is known for its applications in organic synthesis and various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[1-(5-methylfuran-2-YL)ethyl]amine typically involves the reaction of 5-methylfurfural with butylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent quality and yield. The reaction conditions are optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions
Butyl[1-(5-methylfuran-2-YL)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines .
Scientific Research Applications
Butyl[1-(5-methylfuran-2-YL)ethyl]amine has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of new carbon-carbon bonds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of Butyl[1-(5-methylfuran-2-YL)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Butyl[1-(5-methylfuran-2-yl)ethyl]amine: Similar in structure but may have different functional groups or substituents.
N-Butyl-2-furylamine: Another related compound with a similar furan ring structure.
Uniqueness
This compound is unique due to its specific combination of a butyl group and a 5-methylfuran ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
Butyl[1-(5-methylfuran-2-YL)ethyl]amine is an organic compound with a unique structure that combines aliphatic and aromatic components, contributing to its diverse chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Characteristics
- Molecular Formula : C₁₁H₁₉NO
- Molecular Weight : Approximately 181.28 g/mol
- Structural Features : The compound contains a butan-2-yl group and a 5-methylfuran moiety, which are critical for its biological interactions.
This compound interacts with various biological targets, including receptors and enzymes. Its ability to modulate enzyme activity suggests potential implications in multiple cellular pathways. The specific pathways influenced by this compound are still under investigation, but preliminary studies indicate that it may bind to specific receptors, leading to diverse pharmacological effects.
Therapeutic Potential
Research indicates that this compound may possess several biological activities:
- Antimicrobial Properties : Initial studies suggest potential antimicrobial effects, making it a candidate for therapeutic applications against infections.
- Enzyme Modulation : The compound has been shown to modulate various enzymes, influencing metabolic pathways and cellular functions.
Case Studies and Research Findings
- Binding Affinity Studies : Interaction studies have demonstrated that this compound can bind to certain receptors, affecting their activity. This binding is crucial for understanding its pharmacodynamics and potential therapeutic uses.
- Cellular Pathway Influence : Ongoing research aims to elucidate how this compound affects specific cellular pathways. For example, studies have focused on its impact on signaling pathways related to inflammation and cell proliferation.
- Synthesis and Evaluation : The synthesis of this compound typically involves the reaction of 5-methylfurfural with butylamine under controlled conditions. Evaluations of its biological activity are often conducted using various in vitro assays to assess its efficacy.
Applications in Research
This compound has diverse applications across multiple fields:
Field | Application Description |
---|---|
Chemistry | Used as a reagent in organic synthesis for forming new carbon-carbon bonds. |
Biology | Studied for its potential biological activities and interactions with biomolecules. |
Medicine | Ongoing research into therapeutic applications, particularly in antimicrobial treatments. |
Industry | Utilized in the production of various chemical intermediates and specialty chemicals. |
Properties
IUPAC Name |
N-[1-(5-methylfuran-2-yl)ethyl]butan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-4-5-8-12-10(3)11-7-6-9(2)13-11/h6-7,10,12H,4-5,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZGSNHKFAIWDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(C)C1=CC=C(O1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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